Beclometasone dipropionate monohydrate

Description

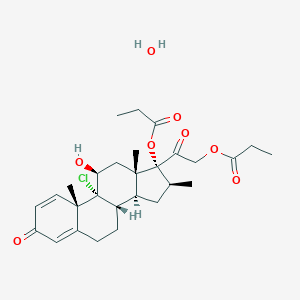

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37ClO7.H2O/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;1H2/t16-,19-,20-,21-,25-,26-,27-,28-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQJZIXSVLFOHD-LYRZEVDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)OC(=O)CC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227831 | |

| Record name | Beclomethasone dipropionate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77011-63-3 | |

| Record name | Beclomethasone dipropionate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077011633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beclomethasone dipropionate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Chloro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione-17,21-bis(1-oxopropoxy)-, monohydrate, ( | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BECLOMETHASONE DIPROPIONATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H7L9AI22I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Beclometasone dipropionate monohydrate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclometasone dipropionate is a potent, second-generation synthetic glucocorticoid.[1] It is widely utilized for its anti-inflammatory and vasoconstrictive effects in the management of chronic inflammatory conditions such as asthma and allergic rhinitis.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of beclometasone dipropionate monohydrate, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is the monohydrate form of beclometasone dipropionate. Its chemical structure is characterized by a pregnane steroid skeleton with specific substitutions that confer its potent glucocorticoid activity.

IUPAC Name: [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrate

Chemical Formula: C₂₈H₃₉ClO₈

Molecular Weight: 539.06 g/mol

CAS Number: 77011-63-3

Synonyms: Beconase AQ, Beclometasone dipropionate (monohydrate)

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Appearance | White or almost white crystalline powder | [2] |

| Melting Point | 117-120 °C | [2][3][4][5] |

| Solubility | ||

| in Water | Practically insoluble (reported as 2.1 µg/mL) | [6][7] |

| in Ethanol (96%) | Sparingly soluble | [8] |

| in Acetone | Freely soluble | [8] |

| Specific Optical Rotation | +108° to +115° (dried substance) | [8] |

| pKa | 13.6 | [2][4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound. The following sections outline key experimental protocols.

Determination of Melting Point

The melting range of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, representative sample of the crystalline powder is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

HPLC is a robust method for determining the potency and purity of this compound.

Methodology:

-

Chromatographic System: A liquid chromatograph equipped with a UV detector and a suitable data acquisition system.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][4]

-

Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v) is commonly used.[2][4]

-

Preparation of Standard Solution: A known concentration of this compound reference standard is prepared in the mobile phase.

-

Preparation of Sample Solution: A known amount of the sample is dissolved in the mobile phase to achieve a similar concentration as the standard solution.

-

Procedure: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas are recorded, and the content of this compound in the sample is calculated by comparing the peak areas.

Mechanism of Action: Glucocorticoid Receptor Signaling

Beclometasone dipropionate is a prodrug that is rapidly hydrolyzed to its active metabolite, beclometasone-17-monopropionate (17-BMP), which has a high affinity for the glucocorticoid receptor (GR).[1] The binding of 17-BMP to the cytoplasmic GR initiates a signaling cascade that ultimately leads to the modulation of gene expression.

The anti-inflammatory effects of glucocorticoids are primarily mediated through two main genomic mechanisms: transactivation and transrepression .[9][10]

-

Transactivation: The activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).[9]

-

Transrepression: The activated GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[9]

The following diagram illustrates the generalized glucocorticoid receptor signaling pathway.

Caption: Glucocorticoid Receptor Signaling Pathway.

The following diagram illustrates a typical experimental workflow for the physicochemical characterization of this compound.

Caption: Physicochemical Characterization Workflow.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. The presented data and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this important glucocorticoid. A thorough understanding of these fundamental characteristics is essential for the development of safe, effective, and high-quality pharmaceutical products containing this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. scielo.br [scielo.br]

- 3. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Immediate Release Formulation of Inhaled Beclomethasone Dipropionate-Hydroxypropyl-Beta-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. atsjournals.org [atsjournals.org]

- 10. Corticosteroid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis and Crystallization of Beclometasone Dipropionate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and crystallization of beclometasone dipropionate (BDP) monohydrate, a potent synthetic glucocorticoid widely used in the treatment of asthma and other inflammatory conditions. This document details the chemical synthesis pathways, crystallization protocols, and critical physicochemical properties of BDP monohydrate, offering valuable insights for researchers and professionals in drug development and manufacturing.

Synthesis of Beclometasone Dipropionate

The synthesis of beclometasone dipropionate is a multi-step process typically starting from a steroid precursor. One practical and scalable approach begins with 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD), a commercially available starting material. This route has been reported to achieve an overall yield of 12.6–14.0%.[1][2] An alternative patented method utilizes 9β,11β-epoxy-17α,21-dihydroxy-16β-methyl-1,4-pregnadiene-3,20-dione (DB11) as the starting material.[3]

The synthesis involves a series of chemical transformations to introduce the necessary functional groups and stereochemistry to the steroid core. Key steps in a representative synthesis are outlined below.

Synthesis Pathway Overview

The following diagram illustrates a logical workflow for the synthesis of beclometasone dipropionate from a steroid precursor.

Caption: A generalized workflow for the chemical synthesis of anhydrous beclometasone dipropionate.

Experimental Protocol for a Four-Step Synthesis from DB11[3]

This patented method provides a more detailed experimental insight into the synthesis process.

Step A: Formation of Intermediate I

-

React compound DB11 with a pro-propionate and p-toluenesulfonic acid in a first organic solvent.

Step B: Formation of Intermediate II

-

Slowly add an aluminum trichloride solution to the Intermediate I from Step A.

-

After the reaction, add a second organic solvent and separate the organic layer to obtain Intermediate II.

Step C: Formation of Intermediate III

-

To Intermediate II, add a catalyst and a propionylation reagent.

-

The reaction is preferably carried out at a temperature of 20 to 25 °C for 3 to 4 hours.

Step D: Formation of Crude Beclometasone Dipropionate

-

Slowly add hydrochloric acid to Intermediate III. The recommended volume is 3 to 8 mL of HCl per gram of the initial DB11.

-

The reaction is preferably conducted at a temperature of -5 °C to 5 °C for 5 to 6 hours.

-

After the reaction, separate the organic layer to obtain the crude beclometasone dipropionate.

Step E: Recrystallization

-

The crude product is then recrystallized to obtain pure beclometasone dipropionate.

Crystallization of Beclometasone Dipropionate Monohydrate

The crystalline form of an active pharmaceutical ingredient (API) is critical as it influences its physical and chemical properties, including stability, solubility, and bioavailability. Beclometasone dipropionate can exist in anhydrous and various solvated forms, including the stable monohydrate.

Crystallization Workflow

The general procedure for obtaining this compound involves an anti-solvent crystallization method.

Caption: A step-by-step workflow for the crystallization of this compound.

Experimental Protocol for Crystallization of BDP Solvates

While a specific protocol for the monohydrate is not detailed in the provided literature, the following protocol for preparing BDP solvates provides a strong foundation, as the monohydrate can be considered a specific type of solvate (a hydrate). The principle of dissolving the anhydrous form in a suitable solvent and then inducing crystallization is the same.

Materials and Equipment:

-

Anhydrous Beclometasone Dipropionate

-

Solvent (e.g., acetone, ethanol, propanol)

-

Stirring plate and magnetic stirrer

-

Heating mantle or water bath

-

Filtration apparatus (e.g., 0.45 µm nylon filter)

-

Crystallization vessel

-

Vacuum filtration system

-

Drying oven

Procedure:

-

Dissolution: Dissolve 3 g of anhydrous BDP in 60 mL of the chosen solvent with stirring (e.g., 300 rpm) for 2 hours. For alcohol-based solvents, heating to 75–90 °C may be required. For acetone, dissolution can be achieved at room temperature.

-

Filtration: Filter the solution through a 0.45 µm nylon filter to remove any undissolved material.

-

Reheating: Reheat the filtered solution to ensure complete dissolution and to establish comparable starting conditions (e.g., 75 °C).

-

Crystallization: Cool the solution to induce crystallization. For the monohydrate, this step would be modified to include the controlled addition of water as an anti-solvent.

-

Isolation: Collect the precipitated crystals by vacuum filtration.[4]

-

Drying: Dry the collected crystals for a specified time (e.g., 3 hours) at a controlled temperature (e.g., 37 °C) to remove excess solvent.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and physicochemical properties of beclometasone dipropionate and its monohydrate form.

Table 1: Synthesis Yields of Beclometasone Dipropionate

| Starting Material | Overall Yield (%) | Reference |

| 9α-hydroxyandrost-4-ene-3,17-dione | 12.6–14.0 | [1][2] |

| DB11 | Not explicitly stated, but the traditional process is noted to have a low yield. | [3] |

Table 2: Physicochemical Properties of Beclometasone Dipropionate and its Monohydrate

| Property | Beclometasone Dipropionate (Anhydrous) | This compound | Reference |

| Molecular Formula | C₂₈H₃₇ClO₇ | C₂₈H₃₉ClO₈ | [5][6] |

| Molecular Weight ( g/mol ) | 521.0 | 539.1 | [5][6] |

| Melting Point (°C) | 210 | Not Available | [7] |

| Water Solubility | Slightly soluble | Lower than 17-BMP and budesonide | [7][8] |

Table 3: Crystallization Parameters for BDP Solvates

| Solvent | Dissolution Temperature (°C) | Stirring Speed (rpm) | Crystallization Time (h) |

| Acetone | Room Temperature | 300 | 24 |

| Ethanol | 75–90 | 300 | 24 |

| 1-Propanol | 75–90 | 300 | 24 |

| 2-Propanol | 75–90 | 300 | 24 |

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Beclometasone dipropionate is a prodrug that is rapidly hydrolyzed to its active metabolite, beclometasone-17-monopropionate (17-BMP).[9] 17-BMP exerts its anti-inflammatory effects by acting as a potent agonist of the glucocorticoid receptor (GR).

The signaling pathway is initiated by the binding of 17-BMP to the GR in the cytoplasm. The GR is part of a multiprotein complex that includes heat shock proteins (HSPs). Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[10]

In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[10][11] This binding can either activate or repress gene transcription, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines and chemokines.

Caption: The signaling pathway of beclometasone dipropionate via the glucocorticoid receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Divergent Chemo- and Biocatalytic Route to 16β-Methylcorticoids: Asymmetric Synthesis of Betamethasone Dipropionate, Clobetasol Propionate, and Beclomethasone Dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN111944002A - Beclomethasone dipropionate intermediate and preparation method thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Beclomethasone Dipropionate Monohydrate | C28H39ClO8 | CID 16052009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Formation and Characterization of Beclomethasone Dipropionate Nanoparticles Using Rapid Expansion of Supercritical Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative physicochemical and pharmacokinetic profiles of inhaled beclomethasone dipropionate and budesonide. | Sigma-Aldrich [sigmaaldrich.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Beclometasone Dipropionate Monohydrate in Respiratory Diseases: An In-depth Technical Guide

Abstract

Beclometasone dipropionate (BDP) is a potent second-generation synthetic inhaled corticosteroid (ICS) fundamental to the management of chronic inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide delineates the multifaceted mechanism of action of BDP, focusing on its journey from a prodrug to a highly active metabolite, its interaction with the glucocorticoid receptor, and the subsequent genomic and non-genomic pathways that orchestrate its profound anti-inflammatory effects. We will explore the key signaling cascades, including the inhibition of nuclear factor-kappa B (NF-κB) and the induction of anti-inflammatory proteins like Annexin A1. This document consolidates quantitative pharmacological data into comparative tables and illustrates critical pathways and experimental methodologies using detailed diagrams to provide a comprehensive resource for the scientific community.

Introduction: From Prodrug to Potent Anti-inflammatory Agent

Beclometasone dipropionate monohydrate is a synthetic halogenated glucocorticoid administered via inhalation for targeted delivery to the airways.[1] The "monohydrate" designation refers to the crystalline form of the drug substance, which ensures stability and appropriate aerosolization properties, but does not alter the core pharmacological mechanism once the molecule is dissolved in the lung lining fluid.

A critical feature of BDP is its nature as a prodrug.[2] It possesses a relatively weak binding affinity for the glucocorticoid receptor (GR).[2] Upon deposition in the lungs, BDP is rapidly hydrolyzed by esterase enzymes present in lung tissue into its highly active metabolite, beclometasone-17-monopropionate (B-17-MP).[1][2][3] This metabolic activation is the pivotal first step, as B-17-MP exhibits a dramatically higher affinity for the glucocorticoid receptor, making it the primary mediator of the drug's therapeutic action.[3][4][5]

References

The Pharmacokinetics and Metabolism of Beclometasone Dipropionate: A Conversion to the Active Metabolite 17-BMP

A Technical Guide for Researchers and Drug Development Professionals

Beclometasone dipropionate (BDP) is a synthetic corticosteroid prodrug widely utilized for its potent anti-inflammatory effects in the treatment of respiratory conditions such as asthma. Its therapeutic efficacy is not derived from the parent molecule but rather from its rapid and extensive metabolism to the highly active beclomethasone-17-monopropionate (17-BMP). Understanding the intricate pharmacokinetic and metabolic journey of BDP to 17-BMP is paramount for optimizing drug delivery, enhancing therapeutic outcomes, and minimizing systemic side effects. This technical guide provides a comprehensive overview of the metabolic activation, pharmacokinetic profiles, and experimental methodologies used to elucidate the biotransformation of BDP.

Metabolic Activation of Beclometasone Dipropionate

Beclometasone dipropionate undergoes extensive and rapid hydrolysis, primarily mediated by esterase enzymes, to form its pharmacologically active metabolite, 17-BMP.[1][2] This conversion is a critical activation step, as 17-BMP exhibits a significantly higher binding affinity for the glucocorticoid receptor (GR) compared to the parent drug, BDP.[3][4] In fact, 17-BMP has been shown to be approximately 13 times more potent than dexamethasone in its GR binding affinity.[3]

The metabolism of BDP is not limited to the formation of 17-BMP. Further hydrolysis can occur, leading to the formation of beclomethasone-21-monopropionate (21-BMP) and beclomethasone (BOH), both of which are considered to have low glucocorticoid receptor binding affinity and are therefore largely inactive.[3][5][6] While esterases are the primary drivers of BDP's metabolic activation, cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, are also involved in the metabolism of BDP to various inactive metabolites through hydroxylation and dehydrogenation.[5][7]

The primary sites of this metabolic conversion are the lungs and the liver.[5][8] Following inhalation, a significant portion of BDP is rapidly converted to 17-BMP within the lung tissue, contributing to its local therapeutic effect.[2][9] The swallowed fraction of the inhaled dose undergoes first-pass metabolism in the liver.

Pharmacokinetic Profile

The pharmacokinetic properties of BDP and its primary active metabolite, 17-BMP, have been extensively studied across various routes of administration. A key characteristic is the rapid clearance of BDP and the corresponding appearance and slower elimination of 17-BMP.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for BDP and 17-BMP following intravenous, oral, and inhaled administration in healthy adult subjects.

Table 1: Pharmacokinetic Parameters of Beclometasone Dipropionate (BDP) and Beclometasone-17-Monopropionate (17-BMP) Following Intravenous Administration.

| Parameter | Beclometasone Dipropionate (BDP) | Beclometasone-17-Monopropionate (17-BMP) | Reference |

| Half-life (t½) | 0.5 hours | 2.7 hours | [1][10] |

| Clearance (CL) | 150 L/h | 120 L/h | [1][10] |

| Volume of Distribution (Vss) | 20 L | 424 L | [10] |

Table 2: Pharmacokinetic Parameters of Beclometasone-17-Monopropionate (17-BMP) Following Oral and Inhaled Administration.

| Route of Administration | Dose | Cmax (pg/mL) | Tmax (hours) | AUC (pg·h/mL) | Absolute Bioavailability of 17-BMP (%) | Reference |

| Oral | 4000 µg BDP | - | 4 | - | 41 | [2][10] |

| Inhaled (MDI) | 320 µg BDP | 1419 | 0.7 | - | - | [1] |

| Inhaled (MDI) | 1000 µg BDP | - | - | - | 62 | [2][10] |

| Inhaled (HFA) | 320 µg BDP | 1343.7 | - | 4140.3 | - | [11] |

| Intranasal (HFA) | 320 µg BDP | 262.7 | - | 1139.7 | 44 | [1][11] |

MDI: Metered-Dose Inhaler; HFA: Hydrofluoroalkane

Experimental Protocols

The characterization of BDP's pharmacokinetics and metabolism relies on a variety of in vitro and in vivo experimental models.

In Vitro Metabolism using Human Lung Tissue

This protocol is adapted from studies investigating the metabolism of corticosteroids in human lung precision-cut tissue slices.[9][12]

Objective: To determine the rate and profile of BDP metabolism in human lung tissue.

Methodology:

-

Tissue Preparation: Human lung tissue is obtained from surgical resections. Precision-cut lung slices (PCLS) of a defined thickness are prepared using a Krumdieck tissue slicer.

-

Incubation: PCLS are incubated in a dynamic organ culture system. The incubation medium is supplemented with BDP at a known concentration (e.g., 25 µM).

-

Time Points: Samples of the incubation medium and the lung tissue slices are collected at various time points (e.g., 2, 6, and 24 hours).[9]

-

Sample Processing: The tissue slices are homogenized. Both the homogenized tissue and the medium samples are subjected to solid-phase extraction to isolate the drug and its metabolites.

-

Analytical Method: The concentrations of BDP, 17-BMP, 21-BMP, and BOH are quantified using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity.[9][13][14]

In Vivo Pharmacokinetic Study in Healthy Volunteers

This protocol is a generalized representation based on crossover studies designed to assess the bioavailability of BDP and its metabolites.[2][10]

Objective: To determine the pharmacokinetic profile of BDP and 17-BMP following different routes of administration.

Methodology:

-

Study Design: A randomized, open-label, crossover study design is employed with a sufficient washout period between treatments.

-

Subjects: A cohort of healthy, non-smoking adult volunteers is recruited.

-

Drug Administration: Subjects receive single doses of BDP via different routes in separate study periods, for example:

-

Intravenous infusion

-

Oral solution

-

Inhalation from a metered-dose inhaler

-

Intranasal spray

-

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose and at various intervals up to 24 or 48 hours post-dose). Plasma is separated by centrifugation.

-

Sample Analysis: Plasma concentrations of BDP and its metabolites (17-BMP, BOH) are determined using a validated LC-MS/MS method.[2][13]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance.

Conclusion

The conversion of beclometasone dipropionate to its active metabolite, beclomethasone-17-monopropionate, is a rapid and efficient process that is fundamental to its therapeutic action. A thorough understanding of the enzymes involved, the resulting pharmacokinetic profiles, and the experimental methodologies used for their characterization is essential for the continued development and optimization of inhaled corticosteroid therapies. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field of drug metabolism and respiratory medicine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic profile of beclomethasone dipropionate hydrofluoroalkane after intranasal administration versus oral inhalation in healthy subjects: results of a single-dose, randomized, open-label, 3-period crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Prodrug Activation Pathway of Beclometasone Dipropionate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Beclometasone dipropionate (BDP) is a potent synthetic glucocorticoid widely utilized as a frontline therapy for chronic inflammatory airway diseases such as asthma. Administered as a prodrug, BDP's therapeutic efficacy is contingent upon its metabolic activation within the body. This document provides an in-depth technical overview of the enzymatic pathways responsible for converting BDP into its pharmacologically active and inactive metabolites, with a focus on the primary activation step. It includes a summary of key quantitative data, detailed experimental protocols for studying its metabolism, and pathway diagrams to elucidate the metabolic cascade.

Core Activation Pathway: Esterase-Mediated Hydrolysis

Beclometasone dipropionate is a prodrug with relatively weak glucocorticoid receptor (GR) binding affinity.[1][2] Its potent anti-inflammatory effects are primarily exerted by its active metabolite, beclometasone-17-monopropionate (B-17-MP), which is formed through rapid hydrolysis.[3][4]

This activation is a critical step and is mediated by esterase enzymes that are ubiquitously found in various tissues, including the lungs, liver, and plasma.[2][4] Upon inhalation, BDP undergoes extensive and rapid presystemic conversion to B-17-MP directly within the lung, the target organ.[1][4][5] This localized activation is key to its high therapeutic index, maximizing local efficacy while minimizing systemic exposure to the active compound.

The hydrolysis can occur at either the C-17 or C-21 position, leading to three primary metabolites:

-

Beclometasone-17-monopropionate (B-17-MP): The principal and highly active metabolite, formed by hydrolysis of the C-21 ester.[1][5] It exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to the parent drug.[3][4][6]

-

Beclometasone-21-monopropionate (B-21-MP): A minor and pharmacologically inactive metabolite.[1][4]

-

Beclometasone (BOH): The fully hydrolyzed, inactive metabolite.[1][5]

Secondary Metabolism and Clearance by Cytochrome P450

While esterases are responsible for the activation of BDP, cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5, are involved in its subsequent metabolism and clearance, primarily producing inactive metabolites.[6][7][8] These enzymes are present in the liver and, to a lesser extent, the lungs.[6][8]

The CYP3A-mediated metabolism of BDP does not contribute to the formation of the active B-17-MP.[6] Instead, it leads to the formation of hydroxylated and dehydrogenated products, which are considered clearance metabolites.[6][8][9] This secondary pathway is crucial for the systemic inactivation and elimination of the drug, further contributing to its safety profile.

Quantitative Pharmacological Data

The metabolic activation of BDP to B-17-MP has profound implications for its pharmacokinetic and pharmacodynamic properties.

Table 1: Pharmacokinetic Parameters of BDP and its Active Metabolite B-17-MP

| Parameter | Beclometasone Dipropionate (BDP) | Beclometasone-17-Monopropionate (B-17-MP) | Route of Administration | Citation |

| Terminal Half-life (t½) | ~0.5 hours | ~2.7 hours | Intravenous | [2][3] |

| - | ~4 hours | Inhaled | [10] | |

| Systemic Clearance (CL) | 150 L/h | 120 L/h | Intravenous | [3] |

| Absolute Bioavailability (%F) | 2% | 62% | Inhaled | [1] |

| Negligible | 41% | Oral | [1] | |

| Time to Peak Plasma Conc. (Tmax) | ~0.2 hours | ~0.7 hours | Inhaled | [3] |

| Plasma Protein Binding | - | 94-96% | - | [3] |

Table 2: Relative Binding Affinity for the Glucocorticoid Receptor

| Compound | Relative Binding Affinity vs. Dexamethasone | Citation |

| Beclometasone Dipropionate (BDP) | ~0.5x | [4][11] |

| Beclometasone-17-Monopropionate (B-17-MP) | ~13x | [4][11] |

| Beclometasone-21-Monopropionate (B-21-MP) | No significant affinity | [4][11] |

| Beclometasone (BOH) | ~0.75x | [4][11] |

Key Experimental Protocols

Investigating the metabolism of BDP requires precise experimental designs to account for its rapid, enzyme-mediated hydrolysis.

Protocol 4.1: In Vitro Metabolism in Human Lung Precision-Cut Slices

This method assesses metabolism in the primary target tissue.

-

Tissue Preparation: Obtain fresh human lung tissue and prepare precision-cut lung slices (PCLS) of uniform thickness using a Krumdieck or Brendel/Vitron tissue slicer.

-

Incubation: Incubate PCLS in a dynamic roller culture system with a suitable medium (e.g., Williams' Medium E). Add BDP to a final concentration (e.g., 25 µM).[5][12]

-

Time Points: Collect tissue slices and medium samples at various time points (e.g., 2, 6, and 24 hours).[5][12]

-

Sample Processing: Homogenize the collected tissue slices. Extract the parent drug and metabolites from both the tissue homogenate and the incubation medium using a suitable organic solvent or solid-phase extraction.

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 242 nm).[5][12] Quantify BDP and its metabolites (B-17-MP, BOH) against standard curves.

-

Viability Control: Assess the viability of the tissue slices throughout the experiment using methods like ATP content measurement or protein synthesis assays.[12]

Protocol 4.2: Metabolism Analysis in Cell Culture and with Recombinant Enzymes

This approach delineates the specific enzymes involved in BDP metabolism.

-

Cell Culture: Culture human lung (e.g., A549) or liver (e.g., DPX2, HepG2) cells to confluence.[6] Treat cells with BDP at a specified concentration. Collect media and cell lysates at timed intervals.

-

Recombinant Enzymes: Prepare an incubation mixture containing recombinant human CYP3A4 or CYP3A5, a buffer system (e.g., potassium phosphate), and an NADPH-generating system.[6]

-

Incubation: Initiate the reaction by adding BDP to the mixture and incubate at 37°C. To study esterase activity, use human liver or lung microsomes without an NADPH-generating system.

-

Reaction Quenching: Stop the reaction at various time points by adding a cold organic solvent (e.g., methanol) containing an internal standard (e.g., prednisolone).[6]

-

Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for sensitive quantification of BDP and its various metabolites.[6]

Protocol 4.3: Bioanalytical Method for BDP and Metabolites in Plasma

This protocol is essential for pharmacokinetic studies.

-

Blood Collection: Draw blood samples into tubes containing an esterase inhibitor, such as potassium oxalate/sodium fluoride, to prevent ex vivo hydrolysis.[1] Immediately place samples on ice and process to plasma by refrigerated centrifugation. Store plasma at -70°C or below.[1]

-

Sample Preparation (Solid-Phase Extraction):

-

Condition a C18 solid-phase extraction (SPE) plate or cartridge.

-

Load the plasma sample (potentially pre-treated and mixed with an internal standard).

-

Wash the cartridge to remove interferences.

-

Elute BDP and its metabolites with an appropriate organic solvent (e.g., methyl tert-butyl ether or methanol).[13]

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.[1]

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18 or C8).[6][13] Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 2 mM ammonium acetate or formate) and an organic component (e.g., methanol or acetonitrile).[1][6][13]

-

Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for BDP, B-17-MP, BOH, and the internal standard using Multiple Reaction Monitoring (MRM).[1]

-

-

Quantification: Construct calibration curves using standards of known concentrations and quantify the analytes based on the peak area ratio relative to the internal standard.

References

- 1. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of beclomethasone dipropionate by cytochrome P450 3A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of Beclomethasone Dipropionate Delivered by Breath-Actuated Inhaler and Metered-Dose Inhaler in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone‐17‐monopropionate | Semantic Scholar [semanticscholar.org]

- 12. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Solid-State Characterization of Beclometasone Dipropionate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solid-state characterization techniques for beclometasone dipropionate monohydrate (BDP monohydrate). Understanding the solid-state properties of this active pharmaceutical ingredient (API) is critical for ensuring its quality, stability, and performance in pharmaceutical formulations.

Beclometasone dipropionate can exist in various solid forms, including anhydrous polymorphs, solvates, and an amorphous phase. The monohydrate is a common form used in pharmaceutical preparations. Its physical and chemical properties are intrinsically linked to its solid-state structure. This guide details the key analytical methods used to characterize these properties, complete with experimental protocols and comparative data.

Core Solid-State Characterization Techniques

A multi-technique approach is essential for a thorough solid-state characterization of BDP monohydrate. The following techniques provide complementary information regarding the crystalline structure, thermal behavior, morphology, and spectroscopic fingerprint of the compound.

X-Ray Powder Diffraction (XRPD)

X-ray Powder Diffraction is a powerful and non-destructive technique used to identify the crystalline phases of a material. Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint." It is instrumental in distinguishing between different polymorphs, solvates, and determining the degree of crystallinity.[1][2] For BDP, XRPD can differentiate between the anhydrous form, the monohydrate, and other solvates.[1][3]

-

Sample Preparation: A small amount of the BDP monohydrate powder (typically 10-50 mg) is gently packed into a sample holder. The surface should be flat and level with the holder's rim to ensure accurate data collection.

-

Instrumentation: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5418 Å) is commonly used.[2]

-

Data Collection: The sample is scanned over a specific range of 2θ angles, typically from 5° to 50°, with a defined step size and scan speed.[4]

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The peak positions and relative intensities are compared to reference patterns of known BDP forms to confirm the identity and purity of the monohydrate.

Thermal Analysis

Thermal analysis techniques monitor the physical and chemical changes in a substance as a function of temperature. For BDP monohydrate, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and solid-solid phase transformations. The DSC thermogram of BDP monohydrate shows a characteristic endotherm corresponding to the loss of water of hydration, followed by the melting of the resulting anhydrous form.[5]

-

Sample Preparation: A small amount of BDP monohydrate (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used. Calibration is typically performed with indium.[5]

-

Data Collection: The sample is heated at a constant rate, for example, 20 °C/min, over a temperature range of 0-300 °C.[5] An inert atmosphere, such as nitrogen, is maintained.

-

Data Analysis: The resulting thermogram is analyzed for thermal events such as endothermic (melting, dehydration) and exothermic (crystallization) peaks.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of volatile substances, such as water in the case of BDP monohydrate.

-

Sample Preparation: A slightly larger sample than for DSC (typically 10-15 mg) is placed in a tared TGA pan.

-

Instrumentation: A calibrated Thermogravimetric Analyzer is used.

-

Data Collection: The sample is heated at a controlled rate, for instance, 10 °C/min, to a temperature sufficient to ensure complete dehydration, such as 160 °C.

-

Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine the percentage of mass loss, which corresponds to the water content in the monohydrate.

| Technique | Parameter | Typical Value for BDP Monohydrate | Reference |

| DSC | Dehydration Endotherm | ~150 °C | [5] |

| Melting Endotherm (of anhydrate) | ~220 °C | [5] | |

| TGA | Water Content | Corresponds to one mole of water |

Spectroscopic Techniques

Spectroscopic methods provide information about the molecular structure and bonding within the crystal lattice.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule and its solid-state form. It can be used to identify functional groups and confirm the presence of water in the monohydrate.

-

Sample Preparation: A small amount of the sample (approximately 1-3 mg) is finely ground with potassium bromide (KBr) (around 110-120 mg) and compressed into a thin, transparent disc.[6] Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

-

Instrumentation: A Fourier Transform Infrared Spectrometer.

-

Data Collection: The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed and compared with reference spectra. The broad O-H stretching band in the region of 3400-3600 cm⁻¹ is indicative of the presence of water.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR provides detailed information about the local chemical environment of specific nuclei (e.g., ¹³C) in the solid state. It is a powerful tool for distinguishing between different polymorphs and solvates that may have very similar XRPD patterns.[3]

-

Sample Preparation: The powdered sample is packed into a zirconia rotor.

-

Instrumentation: A high-resolution solid-state NMR spectrometer.

-

Data Collection: Cross-polarization magic-angle spinning (CP-MAS) experiments are commonly performed for ¹³C nuclei.

-

Data Analysis: The chemical shifts of the peaks in the ssNMR spectrum are sensitive to the local molecular packing and conformation, allowing for the differentiation of solid forms.

Microscopic Techniques

Microscopic techniques are used to visualize the morphology, particle size, and surface characteristics of the API particles.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the particle surface morphology. It is useful for observing the shape, size, and surface texture of BDP monohydrate crystals.

-

Sample Preparation: The powder is mounted on an aluminum stub using double-sided carbon tape and then sputter-coated with a conductive material (e.g., gold or palladium) to prevent charging.

-

Instrumentation: A Scanning Electron Microscope.

-

Data Collection: The sample is scanned with a focused beam of electrons, and the secondary or backscattered electrons are collected to form an image.

-

Data Analysis: The resulting micrographs are analyzed for particle size, shape, and surface features.

Atomic Force Microscopy (AFM): AFM can provide three-dimensional topographical images of the particle surface at the nanoscale. It is particularly useful for quantifying surface roughness, which can influence powder flow and aerosol performance in dry powder inhaler (DPI) formulations.[3]

-

Sample Preparation: Similar to SEM, the powder is mounted on a suitable substrate.

-

Instrumentation: An Atomic Force Microscope.

-

Data Collection: A sharp tip on a cantilever is scanned across the sample surface. The deflection of the cantilever is measured to create a topographical map.

-

Data Analysis: The AFM images are analyzed to determine parameters such as average surface roughness.

Inter-relationships and Workflow

The characterization of BDP monohydrate is a process where each technique provides a piece of the puzzle. The following diagrams illustrate a typical workflow and the relationships between the different analytical methods.

Caption: A typical workflow for the solid-state characterization of BDP monohydrate.

Caption: Relationships between solid-state properties and analytical techniques.

Conclusion

The solid-state characterization of this compound is a critical activity in drug development and manufacturing. A combination of XRPD, thermal analysis, spectroscopy, and microscopy provides a comprehensive understanding of its solid form, which is essential for controlling its stability, processability, and bioavailability. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and researchers working with this important pharmaceutical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. research.setu.ie [research.setu.ie]

- 4. Instant Formulation of Inhalable Beclomethasone Dipropionate—Gamma-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Solubilization of beclomethasone dipropionate in sterically stabilized phospholipid nanomicelles (SSMs): physicochemical and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Properties of Beclometasone Dipropionate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the in vitro anti-inflammatory mechanisms and properties of beclometasone dipropionate (BDP). It details the molecular pathways, summarizes quantitative data from key studies, and outlines the experimental protocols used to elucidate these effects.

Introduction

Beclometasone dipropionate (BDP) is a potent, second-generation synthetic glucocorticoid widely used in the treatment of chronic inflammatory diseases such as asthma and allergic rhinitis.[1][2][3] Administered typically via inhalation, BDP acts locally within the lungs to mitigate inflammatory responses, thereby reducing symptoms and improving lung function with minimal systemic side effects.[3][4]

Crucially, BDP is a prodrug.[1][5] In the body, it is rapidly hydrolyzed by esterase enzymes into its pharmacologically active metabolite, beclometasone-17-monopropionate (17-BMP).[1][3][6][7] 17-BMP exhibits a significantly higher binding affinity for the glucocorticoid receptor (GR) compared to the parent compound, mediating the primary anti-inflammatory effects.[1][3][5] Understanding the in vitro properties of BDP and its active metabolite is fundamental to characterizing its therapeutic efficacy and developing novel anti-inflammatory agents.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

The anti-inflammatory effects of beclometasone are mediated through its interaction with the glucocorticoid receptor.[6][8] This process involves a series of molecular events that ultimately alter the transcription of genes involved in the inflammatory cascade.

-

Ligand Binding and Receptor Activation: 17-BMP, the active metabolite of BDP, diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) located in the cytoplasm. This binding event causes a conformational change in the GR, leading to its dissociation from a complex of heat shock proteins (HSPs).

-

Nuclear Translocation: The activated GR-ligand complex then dimerizes and translocates into the nucleus.[3][9]

-

Gene Regulation: Once in the nucleus, the GR dimer modulates gene expression through two primary mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction typically upregulates the transcription of anti-inflammatory proteins, such as lipocortin-1 and IκBα (the inhibitor of NF-κB).[6][10]

-

Transrepression: The GR dimer physically interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[10] This prevents them from binding to their respective DNA response elements, thereby suppressing the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][10] This transrepression mechanism is considered the cornerstone of the anti-inflammatory action of glucocorticoids.

-

Quantitative Analysis of In Vitro Anti-inflammatory Effects

Numerous studies have quantified the potent anti-inflammatory effects of BDP and its metabolites across various human cell types. The data consistently demonstrate a dose-dependent inhibition of key inflammatory processes.

Table 1: Inhibition of Cytokine Production

| Cell Type | Inflammatory Stimulus | Cytokine Inhibited | Drug / Metabolite | IC50 / EC50 | Key Finding | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin (PHA) | Interleukin-5 (IL-5) | 17-BMP | ~10-14 M | 17-BMP is significantly more potent than dexamethasone (EC50 10-8 M). | [11] |

| PBMCs from Atopic Asthmatics | House Dust Mite (HDM) | IL-5, IL-3, GM-CSF | BDP | Concentration-dependent | BDP markedly inhibits allergen-induced T-cell production of key asthma-relevant cytokines. | [12][13] |

| Human Embryo Lung Fibroblasts (HELF) | Interleukin-13 (IL-13) | Interleukin-6 (IL-6) | BDP | Dose-dependent inhibition | BDP at 10-5 M reduced IL-6 levels from ~140 ng/L to 53 ng/L. | [14] |

| Human Embryo Lung Fibroblasts (HELF) | Interleukin-13 (IL-13) | Eotaxin | BDP | Dose-dependent inhibition | BDP demonstrated a significant, dose-dependent inhibition of eotaxin release. | [14] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | Interleukin-8 (IL-8) | BDP | Max inhibition at 10-7 M | BDP reduced TNF-α-induced IL-8 release by a maximum of 23.7%. | [15] |

| Bronchial Epithelial Cells | S. pneumoniae infection | Pro-inflammatory cytokines | BDP | Effective at 1000 nM | BDP showed lesser suppressive effects on cytokine release compared to fluticasone and budesonide at lower concentrations. | [16] |

Table 2: Effects on Other Inflammatory Markers

| Cell Type | Inflammatory Stimulus | Marker / Process | Drug / Metabolite | Effect | Key Finding | Reference |

| PBMCs from Atopic Asthmatics | House Dust Mite (HDM) | T-cell Proliferation | BDP | Concentration-dependent inhibition | BDP inhibits T-cell proliferation, a key step in the allergic inflammatory cascade. | [12][13] |

| Bronchial Epithelial Cells | TNF-α | ICAM-1 Expression | BDP | Additive reduction with Formoterol | BDP in combination with formoterol additively reduced ICAM-1 expression. | [17] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | E-selectin Expression | BDP | Additive reduction with Formoterol | The combination of BDP and formoterol showed an additive inhibitory effect on E-selectin. | [17] |

Detailed Experimental Protocols

The in vitro evaluation of BDP relies on a set of established cell-based assays. Below are detailed methodologies for key experiments cited in the literature.

Cell Culture and Stimulation

-

Objective: To prepare primary human cells or cell lines for treatment with BDP and an inflammatory stimulus.

-

Protocol:

-

Cell Isolation/Culture:

-

PBMCs: Isolated from whole blood of healthy or atopic donors using Ficoll-Paque density gradient centrifugation.

-

Human Lung Fibroblasts (HELF): Cultured from embryonic lung tissue and maintained in appropriate growth medium (e.g., DMEM with 10% FBS).

-

Endothelial Cells (HUVEC): Harvested from human umbilical veins and cultured in endothelial growth medium.

-

-

Plating: Cells are seeded into multi-well plates (e.g., 96-well or 24-well) at a predetermined density.

-

Pre-incubation: Cells are pre-incubated with serial dilutions of BDP, 17-BMP, or a vehicle control for a specified period (e.g., 1-2 hours).

-

Stimulation: An inflammatory stimulus (e.g., TNF-α at 200 U/ml, IL-13 at 20 ng/ml, or an allergen extract) is added to the wells to induce an inflammatory response.[14][15]

-

Incubation: The plates are incubated for a period ranging from 24 to 72 hours, depending on the endpoint being measured.[13][14]

-

Cytokine Quantification (ELISA)

-

Objective: To measure the concentration of secreted pro-inflammatory cytokines in cell culture supernatants.

-

Protocol:

-

Sample Collection: After the incubation period, culture supernatants are collected from the experimental wells.

-

ELISA Procedure: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is performed according to the manufacturer's instructions for the specific cytokine of interest (e.g., IL-5, IL-6, IL-8).

-

Plate Coating: A 96-well plate is coated with a capture antibody specific to the target cytokine.

-

Sample Addition: Supernatants and a standard curve of known cytokine concentrations are added to the wells.

-

Detection: A biotinylated detection antibody is added, followed by an enzyme-linked avidin (e.g., HRP).

-

Substrate Addition: A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

-

Measurement: The absorbance is read using a microplate reader, and the cytokine concentrations in the samples are calculated by interpolating from the standard curve.

-

Gene Expression Analysis (Quantitative PCR)

-

Objective: To quantify the mRNA levels of cytokine genes to determine if the inhibitory effect occurs at the transcriptional level.

-

Protocol:

-

RNA Extraction: After treatment, total RNA is extracted from the cultured cells using a suitable kit (e.g., RNeasy).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template in a quantitative PCR (qPCR) reaction with primers specific for the target genes (e.g., IL-5, GM-CSF) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the BDP-treated samples to the stimulated control samples.[13]

-

T-Cell Proliferation Assay

-

Objective: To measure the effect of BDP on allergen-induced lymphocyte proliferation.

-

Protocol:

-

Cell Culture: PBMCs from sensitized individuals are cultured in the presence of the relevant allergen (e.g., HDM), with and without various concentrations of BDP.[13]

-

Incubation: Cells are incubated for an extended period (e.g., 7 days) to allow for proliferation.

-

Radiolabeling: Tritiated thymidine ([³H]-thymidine) is added to the culture for the final 18-24 hours of incubation. Proliferating cells will incorporate the radioactive thymidine into their newly synthesized DNA.

-

Harvesting & Measurement: Cells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.

-

Analysis: The level of radioactivity (counts per minute) is directly proportional to the rate of cell proliferation.

-

Inhibition of the NF-κB Signaling Pathway

The inhibition of NF-κB is a critical mechanism underlying the anti-inflammatory effects of BDP.[10] NF-κB is a master regulator of inflammation, controlling the expression of hundreds of genes involved in the immune response.[18][19]

-

Canonical NF-κB Pathway: In resting cells, NF-κB (typically a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[10][20]

-

Activation: Pro-inflammatory stimuli (like TNF-α) trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[18][20]

-

Translocation and Gene Expression: The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes (e.g., IL-8, ICAM-1).[18]

-

Inhibition by Beclometasone: BDP, through the GR-mediated transactivation mechanism, increases the synthesis of the IκBα protein.[10] This elevated level of IκBα enhances the sequestration of NF-κB in the cytoplasm, effectively blocking its activation and preventing the transcription of pro-inflammatory genes.[10] Some studies also suggest that the activated GR can directly interact with the p65 subunit of NF-κB, further inhibiting its function.

Conclusion

In vitro studies provide compelling evidence for the potent and multi-faceted anti-inflammatory properties of beclometasone dipropionate and its active metabolite, 17-BMP. The primary mechanism involves the activation of the glucocorticoid receptor, leading to the suppression of key inflammatory pathways. Notably, BDP effectively inhibits the production of a broad range of cytokines, reduces the expression of adhesion molecules, and suppresses the proliferation of inflammatory cells. A central element of this activity is the robust inhibition of the NF-κB signaling pathway through the increased synthesis of its inhibitor, IκBα. This detailed in vitro characterization provides a strong molecular basis for the clinical efficacy of beclometasone dipropionate in the management of chronic inflammatory airway diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Beclomethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. Anti-inflammatory effects of inhaled beclomethasone dipropionate in nonatopic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. youtube.com [youtube.com]

- 7. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacologyeducation.org [pharmacologyeducation.org]

- 9. Evaluation of Glucocorticoid Receptor Function in COPD Lung Macrophages Using Beclomethasone-17-Monopropionate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential potency of beclomethasone esters in-vitro on human T-lymphocyte cytokine production and osteoblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 13. The topical glucocorticoids beclomethasone dipropionate and fluticasone propionate inhibit human T-cell allergen-induced production of IL-5, IL-3 and GM-CSF mRNA and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Effects of beclomethasone dipropionate and budesonide on interleukin-13 induced cytokine release, proliferation and differentiation of the human lung fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. publications.ersnet.org [publications.ersnet.org]

- 16. researchgate.net [researchgate.net]

- 17. The beclomethasone anti-inflammatory effect occurs in cell/mediator-dependent manner and is additively enhanced by formoterol: NFkB, p38, PKA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Dissolution Characteristics of Beclometasone Dipropionate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beclometasone dipropionate (BDP) is a potent synthetic glucocorticoid widely utilized in the treatment of asthma and other respiratory conditions. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, primarily its solubility and dissolution rate. As a Biopharmaceutics Classification System (BCS) Class II drug, BDP exhibits low aqueous solubility and high permeability, making its dissolution an important factor governing its absorption and bioavailability.[1] This technical guide provides a comprehensive overview of the solubility and dissolution characteristics of beclometasone dipropionate monohydrate, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers and drug development professionals in their understanding and application of this critical active pharmaceutical ingredient (API).

Physicochemical Properties of this compound

This compound is the hydrated form of beclometasone dipropionate, a diester of beclometasone.[2] The presence of the monohydrate form is crucial as different solid-state forms, such as solvates and polymorphs, can significantly influence the physicochemical properties of the API, including its solubility and dissolution rate.[3][4]

| Property | Value | Reference |

| Chemical Formula | C₂₈H₃₇ClO₇·H₂O | [5] |

| Molecular Weight | 539.06 g/mol | [5] |

| Appearance | White or almost white crystalline powder | [6] |

| Melting Point | Approximately 210 °C (with decomposition) | |

| LogP | 3.69 | [2] |

| BCS Classification | Class II (Low Solubility, High Permeability) |

Solubility Characteristics

The solubility of this compound is a critical parameter influencing its formulation and in vivo performance. It is characterized by its poor solubility in aqueous media and higher solubility in certain organic solvents.

Aqueous Solubility

Beclometasone dipropionate is practically insoluble in water.[6] Its aqueous solubility is reported to be in the range of 0.1 to 2.4 µg/mL.[7] One study determined the aqueous solubility of BDP to be 0.16 µg/mL.[8] Another reported a value of 0.28 ± 0.10 μg/mL.[7] The variability in reported values can be attributed to differences in experimental methods, particle size, and the specific solid-state form of the drug used.[7]

Solubility in Organic Solvents

Beclometasone dipropionate exhibits significantly higher solubility in various organic solvents compared to water. This property is leveraged in the manufacturing and formulation processes.

| Solvent | Solubility Description | Quantitative Data (µg/mL) | Reference |

| Acetone | Freely soluble | Not available | [6] |

| Ethanol (96%) | Sparingly soluble | Not available | [6] |

| Methanol | Soluble | Not available | |

| Acetonitrile | Not available | Not available | |

| Chloroform | Not available | Not available |

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Solid-State Form: Different polymorphs and solvates of BDP exhibit different crystal lattice energies, leading to variations in their solubility.[3][4] The anhydrous form and various solvates (e.g., with ethanol, propanol, acetone) have been identified and characterized.[9]

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, specific temperature-dependent solubility data for BDP monohydrate in various solvents is limited in publicly available literature.

-

pH: As a neutral compound, the aqueous solubility of beclometasone dipropionate is not significantly affected by changes in pH within the physiological range.

-

Cosolvents: The addition of a cosolvent, such as ethanol, to an aqueous medium can significantly increase the solubility of BDP. For instance, a 54.2% (w/w) aqueous ethanol solution containing 5% (w/v) HP-β-CD was found to increase the solubility of BDP to 1087 μg/mL, which is about 4000 times its intrinsic aqueous solubility.[7]

-

Complexing Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with BDP, thereby enhancing its apparent aqueous solubility.[7]

Dissolution Characteristics

The dissolution rate of this compound is a critical factor for its absorption, particularly in inhaled formulations where it must dissolve in the lung fluid to exert its therapeutic effect.

Intrinsic Dissolution Rate (IDR)

The intrinsic dissolution rate is the dissolution rate of a pure substance under constant surface area, temperature, agitation, and pH. It is a fundamental property that helps in understanding the dissolution behavior of an API. For BCS Class II drugs like BDP, a low IDR can be indicative of dissolution rate-limited absorption. Drug substances with an intrinsic dissolution rate of less than 0.1 mg/min/cm² may exhibit dissolution rate-limited absorption.[10]

| Parameter | Value | Reference |

| Intrinsic Dissolution Rate (IDR) | Not available |

Note: A specific, publicly available value for the intrinsic dissolution rate of this compound was not found in the searched literature. However, the methodology for its determination is well-established.

Factors Influencing Dissolution Rate

The dissolution rate of this compound from a formulation is influenced by a multitude of factors:

-

Particle Size and Surface Area: Reducing the particle size increases the surface area available for dissolution, thereby increasing the dissolution rate. Micronization is a common technique used to enhance the dissolution of poorly soluble drugs like BDP.

-

Crystal Form: As with solubility, different polymorphic and solvated forms of BDP can have different dissolution rates.[3][4]

-

Formulation Excipients: The presence of wetting agents, surfactants, and solubilizing agents in a formulation can significantly enhance the dissolution rate of BDP.

-

Dissolution Medium: The composition of the dissolution medium, including its pH and the presence of surfactants, can affect the dissolution rate. For in vitro dissolution testing of inhaled BDP products, simulated lung fluids are often employed to better mimic the in vivo conditions.

-

Apparatus and Agitation: The type of dissolution apparatus (e.g., USP Apparatus 1 - basket, USP Apparatus 2 - paddle) and the agitation speed can influence the hydrodynamics of the dissolution medium and consequently the dissolution rate.[11][12]

Dissolution Profiles

Dissolution profiles, which plot the percentage of drug dissolved over time, are crucial for characterizing the release of BDP from its dosage form. Studies have shown that the dissolution of BDP from pressurized metered-dose inhalers (pMDIs) can be influenced by the type of propellant used, which in turn affects the morphology and geometric size of the generated particles.[13][14] For instance, one study found that particles generated from an HFA 134a propellant had the highest dissolution rate compared to those from HFA 152a and HFO 1234ze(E) propellants.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the solubility and dissolution of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[15]

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, phosphate buffer, organic solvent)

-

Glass vials with screw caps

-

Shaking incubator or water bath with agitation

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visible at the end of the experiment to ensure saturation.

-

Add a known volume of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[15]

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the quantification method.

-

Analyze the concentration of beclometasone dipropionate in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

Intrinsic Dissolution Rate (IDR) Measurement (Rotating Disk Method)

This method, also known as Wood's apparatus, is used to determine the IDR of a pure drug substance.[10]

Objective: To measure the rate of dissolution of this compound from a constant surface area.

Materials:

-

This compound powder

-

Intrinsic dissolution apparatus (punch and die assembly)

-

Hydraulic press

-

USP dissolution apparatus (e.g., Apparatus 2)

-

Dissolution medium (e.g., phosphate buffer pH 7.4)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Accurately weigh a specific amount of this compound powder.

-

Place the powder into the die of the intrinsic dissolution apparatus.

-

Insert the punch and compress the powder using a hydraulic press at a defined pressure and dwell time to form a non-disintegrating compact.[10]

-

Remove the compact from the press and ensure the surface is smooth and free of defects.

-

Mount the die containing the compact onto the rotating shaft of the dissolution apparatus.

-